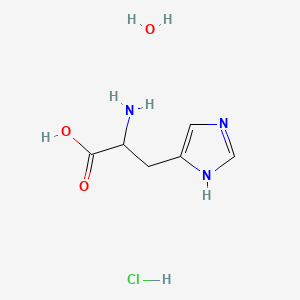

DL-Histidine monohydrochloride monohydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.ClH.H2O/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMXXUDSWGMGYLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)N.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10924465 | |

| Record name | DL-Histidine, monohydrochloride, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10924465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7048-02-4, 123333-71-1, 645-35-2 | |

| Record name | L-Histidine monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007048024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Histidine, monohydrochloride, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10924465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-histidine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.400 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-amino-3-(1H-imidazol-4-yl)propanoic acid hydrate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to DL-Histidine Monohydrochloride Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Histidine monohydrochloride monohydrate is the hydrochloride salt of the racemic mixture of D- and L-histidine, an essential amino acid. This technical guide provides a comprehensive overview of its chemical and physical properties, analytical methodologies, and applications relevant to research and pharmaceutical development. Understanding the characteristics of the racemic mixture is crucial as the biological and chemical behavior can differ significantly from the individual L- and D-isomers.

Physicochemical Properties

This compound is a white to off-white crystalline solid. The presence of both D- and L-enantiomers influences its physical properties, which are summarized below.

| Property | Value | References |

| Molecular Formula | C₆H₁₂ClN₃O₃ | [1][2][3] |

| Molecular Weight | 209.63 g/mol | [1][2][4] |

| CAS Number | 123333-71-1 | [1][2][4] |

| Melting Point | ~253 °C (decomposes) | [2][4] |

| Solubility | ||

| in Water | 0.1 g/mL (clear solution) | [2] |

| in Ethanol | Insoluble | [1] |

| in DMSO | Insoluble | [5] |

| Appearance | White to off-white solid/crystals or powder | [2][3] |

| Water Content (Karl Fischer) | 7.00-10.14% (theoretical: 8.59%) | [3] |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound. While specific experimental spectra for the DL-form are not abundantly available in the public domain, data for the L-isomer and general histidine derivatives provide valuable reference points.

3.1 Infrared (IR) Spectroscopy The IR spectrum of histidine hydrochloride monohydrate exhibits characteristic peaks corresponding to its functional groups. Key vibrational bands are expected for the amine, carboxylic acid, imidazole ring, and C-H bonds. The spectrum for L-histidine, hydrochloride, hydrate is available as a reference.[6] A study on L-histidine chloride monohydrate provides a detailed assignment of vibrational bands based on theoretical calculations and experimental data.[7]

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR spectroscopy is a powerful tool for structural elucidation. The proton NMR spectrum of DL-Histidine monohydrochloride would show signals corresponding to the protons on the alpha-carbon, beta-carbon, and the imidazole ring. A reference ¹H NMR spectrum for DL-Histidine monohydrochloride is available.[8] For comparison, spectra for the D-[9] and L-isomers[10][11] are also documented.

3.3 Raman Spectroscopy Raman spectroscopy provides complementary vibrational information to IR spectroscopy. The Raman spectrum of L-histidine monohydrochloride monohydrate has been studied, and assignments for the observed bands are available.[8][12][13][14]

Experimental Protocols

4.1 Synthesis of this compound

A general method for the synthesis of L-histidine hydrochloride monohydrate involves the reaction of L-histidine with hydrochloric acid in an aqueous solution, followed by crystallization.[12] A similar principle can be applied for the synthesis of the DL-form starting from DL-histidine.

Objective: To synthesize this compound from DL-histidine.

Materials:

-

DL-Histidine

-

Hydrochloric acid (HCl)

-

Distilled water

-

Ethanol

Procedure:

-

Dissolve a calculated amount of DL-histidine in a minimal amount of distilled water.

-

Slowly add a molar equivalent of hydrochloric acid to the histidine solution with stirring.

-

Filter the resulting solution to remove any impurities.

-

Concentrate the solution by slow evaporation at room temperature to achieve supersaturation.

-

Allow the solution to stand for crystallization to occur. The formation of crystals can be induced by scratching the inside of the container.

-

Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Logical Workflow for Synthesis:

Caption: Synthesis workflow for this compound.

4.2 Purity Analysis

The purity of this compound can be assessed using various analytical techniques.

4.2.1 Titration Potentiometric titration is a common method for assaying the purity of histidine hydrochloride. A validation report for the assay of L-Histidine monohydrochloride monohydrate by potentiometric titration with sodium hydroxide provides a detailed procedure.[15][16]

Objective: To determine the purity of this compound by potentiometric titration.

Procedure Outline:

-

Accurately weigh a sample of this compound.

-

Dissolve the sample in a known volume of purified water.

-

Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1N).

-

Determine the endpoint potentiometrically.

-

Calculate the purity based on the volume of titrant consumed.

4.2.2 High-Performance Liquid Chromatography (HPLC) HPLC is a sensitive method for determining purity and detecting impurities. A reversed-phase HPLC method with UV detection is often employed.[17][18]

Chromatographic Conditions (General):

-

Column: C18 stationary phase

-

Mobile Phase: A mixture of an aqueous buffer (e.g., potassium phosphate) and an organic modifier (e.g., acetonitrile).

-

Detection: UV at approximately 210 nm.

-

Quantification: Based on the peak area relative to a standard of known concentration.

Workflow for Purity Analysis:

Caption: General workflow for purity analysis of this compound.

Biological and Pharmaceutical Relevance

5.1 Role of Histidine in Biological Systems L-Histidine is an essential amino acid with numerous biological functions, including its role as a precursor to histamine, a key mediator in immune responses and neurotransmission.[19] It is also involved in protein structure and function, particularly in the active sites of enzymes.[20] The biological role of D-histidine is less understood, but it is generally considered to be biologically inactive in humans.[2]

5.2 Comparative Biological Activity There is limited specific information on the comparative biological activity of DL-histidine versus the individual isomers. However, it is known that the biological effects of amino acids are often stereospecific. Therefore, the activity of the racemic mixture would likely be attributed primarily to the L-isomer, with the D-isomer being either inert or having different, potentially inhibitory, effects.

5.3 Applications in Pharmaceutical Formulations Histidine is widely used as an excipient in biopharmaceutical formulations, particularly for protein-based drugs like monoclonal antibodies.[21][22][23] Its primary functions in these formulations include:

-

Buffering Agent: The imidazole side chain of histidine has a pKa around 6.0, making it an effective buffer in the physiological pH range.[5][22]

-

Stabilizer: Histidine can help to stabilize proteins against aggregation and degradation.[5][22]

-

Antioxidant: It can act as a scavenger of reactive oxygen species.[5]

The use of racemic DL-histidine in such formulations is less common than the L-isomer. However, it may be used in applications where stereospecificity is not a critical factor or for specific formulation purposes. This compound can be used to evaluate the efficiency of amino acid chiral ligand exchange media and in running buffers for capillary electrophoresis.[1][4]

Histidine in Biological Pathways:

References

- 1. Thermo Scientific Chemicals this compound, 99% | Fisher Scientific [fishersci.ca]

- 2. chemwhat.com [chemwhat.com]

- 3. This compound, 99% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound | 123333-71-1 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. L-histidine, hydrochloride, hydrate [webbook.nist.gov]

- 7. Crystal studies, vibrational spectra and non-linear optical properties of L-histidine chloride monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. L-HISTIDINE MONOHYDROCHLORIDE MONOHYDRATE(7048-02-4) Raman spectrum [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. L-HISTIDINE MONOHYDROCHLORIDE MONOHYDRATE(7048-02-4) 1H NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. L-Histidine hydrochloride monohydrate synthesis - chemicalbook [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. biospectra.us [biospectra.us]

- 16. biospectra.us [biospectra.us]

- 17. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]

- 18. L-Histidine hydrochloride monohydrate | SIELC Technologies [sielc.com]

- 19. Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. Histidine as a versatile excipient in the protein-based biopharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. L-Histidine USP Excipient GMP, USP, EP, BP, JP, ChP - CAS 71-00-1 Pfanstiehl [pfanstiehl.com]

- 23. dspace.library.uu.nl [dspace.library.uu.nl]

An In-depth Technical Guide to DL-Histidine Monohydrochloride Monohydrate: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure and synthesis of DL-Histidine monohydrochloride monohydrate, a compound of significant interest in various scientific and pharmaceutical applications. This document details its physicochemical properties, spectroscopic data, and a detailed experimental protocol for its synthesis.

Chemical Structure and Properties

This compound is the hydrochloride salt of the racemic mixture of the essential amino acid histidine, crystallized with one molecule of water. The structure consists of an imidazole ring, a carboxylic acid group, an amino group, a chloride ion, and a water molecule integrated into the crystal lattice.[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₆H₉N₃O₂·HCl·H₂O | [2] |

| Molecular Weight | 209.63 g/mol | [2] |

| Appearance | White crystalline powder | [3] |

| Melting Point | Decomposes at approximately 253 °C | [4] |

| Solubility | Freely soluble in water | [3] |

| CAS Number | 123333-71-1 | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and quality control of this compound.

| Spectroscopic Data | Key Features | Reference |

| ¹H NMR | Signals corresponding to the protons of the imidazole ring, the α-carbon, and the β-carbon. | [5] |

| ¹³C NMR | Resonances for the carboxyl carbon, the carbons of the imidazole ring, the α-carbon, and the β-carbon. | [1] |

| FTIR | Characteristic absorption bands for the amine, carboxylic acid, imidazole, and O-H (water) functional groups. | [6][7] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of DL-Histidine with hydrochloric acid in an aqueous solution, followed by crystallization.

Experimental Protocol

This protocol is adapted from the synthesis of the L-isomer and is applicable for the preparation of this compound.[2]

Materials:

-

DL-Histidine

-

Hydrochloric acid (HCl)

-

Double distilled water

Procedure:

-

Dissolution: Dissolve a calculated amount of DL-Histidine in a minimal amount of double distilled water with continuous stirring.

-

Acidification: Slowly add a stoichiometric equivalent of hydrochloric acid to the DL-Histidine solution. The reaction is exothermic, so the acid should be added cautiously.

-

Homogenization: Continue stirring the solution until all the DL-Histidine has dissolved and the solution becomes homogeneous.

-

Filtration: Filter the solution to remove any insoluble impurities.

-

Crystallization: Allow the solvent to evaporate slowly at room temperature. As the solution becomes supersaturated, crystals of this compound will form.

-

Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold ethanol or ether, and dry under vacuum.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Applications in Research and Drug Development

DL-Histidine and its derivatives are utilized in various research and pharmaceutical applications. The monohydrochloride monohydrate form offers improved solubility and stability, making it suitable for:

-

Peptide Synthesis: As a building block for the synthesis of peptides and peptidomimetics.

-

Cell Culture Media: As a component of cell culture media to support cell growth.

-

Pharmaceutical Formulation: As an excipient or active pharmaceutical ingredient in drug formulations.

-

Biochemical Buffers: The imidazole side chain of histidine has a pKa near physiological pH, making it a useful buffer component.

This technical guide provides foundational information for researchers and professionals working with this compound. For further details on specific applications and analytical methods, consulting the referenced literature is recommended.

References

- 1. L-HISTIDINE MONOHYDROCHLORIDE MONOHYDRATE(7048-02-4) 13C NMR spectrum [chemicalbook.com]

- 2. L-Histidine hydrochloride monohydrate synthesis - chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. DL-HISTIDINE MONOHYDROCHLORIDE(6459-59-2) 1H NMR spectrum [chemicalbook.com]

- 6. L-histidine, hydrochloride, hydrate [webbook.nist.gov]

- 7. L-HISTIDINE MONOHYDROCHLORIDE MONOHYDRATE(7048-02-4) IR Spectrum [m.chemicalbook.com]

A Technical Guide to the Solubility of DL-Histidine Monohydrochloride Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of DL-Histidine monohydrochloride monohydrate in water and other common solvents. The following sections present quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow. This document is intended to be a valuable resource for researchers and professionals involved in drug development and formulation, where understanding the solubility characteristics of active pharmaceutical ingredients and excipients is critical.

Quantitative Solubility Data

The solubility of this compound is a key physicochemical property influencing its behavior in various scientific and pharmaceutical applications. The following tables summarize the available quantitative data for its solubility in water at different temperatures and provide a qualitative overview of its solubility in various organic solvents.

Table 1: Solubility of DL-Histidine in Water at Various Temperatures

| Temperature (°C) | Solubility (mg/g of water) |

| 20 | ~14 |

| 30 | ~20 |

| 40 | ~28 |

| 50 | ~40 |

Data in this table is estimated from solubility curves presented in scientific literature.

Table 2: Qualitative and Quantitative Solubility of Histidine and its Salts in Various Solvents

| Solvent | Compound | Solubility |

| Water | L-Histidine monohydrochloride monohydrate | Freely Soluble |

| Water | L-Histidine | 4.3 g/100 mL (25 °C)[1] |

| Water | L-Histidine monohydrochloride | Fairly Soluble[2] |

| Ethanol | L-Histidine | Very slightly soluble[1] |

| Ethanol | L-Histidine monohydrochloride | Insoluble[2] |

| Ether | L-Histidine | Insoluble[1] |

| Ether | L-Histidine monohydrochloride | Insoluble[2] |

| Acetone | L-Histidine | Insoluble[2] |

| Polar Aprotic Solvents | Histidine | Potentially soluble under right conditions[3] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reproducible research and development. The following is a detailed methodology for determining the thermodynamic solubility of a compound like this compound using the shake-flask method followed by gravimetric analysis.

Protocol: Thermodynamic Solubility Determination via Shake-Flask Method and Gravimetric Analysis

1. Objective: To determine the equilibrium (thermodynamic) solubility of this compound in a given solvent at a specified temperature.

2. Materials:

-

This compound

-

Solvent of interest (e.g., deionized water, ethanol)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Screw-capped vials or flasks

-

Syringe filters (e.g., 0.22 µm pore size)

-

Syringes

-

Pre-weighed evaporation dishes or watch glasses

-

Drying oven

-

Desiccator

3. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a shaker with the temperature controlled to the desired value (e.g., 25 °C).

-

Shake the vials for a sufficient duration to allow the system to reach equilibrium. For thermodynamic solubility, a period of 24 to 48 hours is typically recommended.[4] It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, indicated by consistent solubility values.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, stop the shaker and allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed evaporation dish. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Weigh the evaporation dish containing the filtered saturated solution to determine the weight of the solution.

-

Place the evaporation dish in a drying oven set to a temperature that will facilitate solvent evaporation without decomposing the solute (e.g., 60-80 °C).

-

Dry the sample until all the solvent has evaporated and a constant weight of the solid residue is achieved.

-

Cool the evaporation dish in a desiccator to room temperature before re-weighing.

-

Repeat the drying and cooling steps until consecutive weighings are within an acceptable tolerance, indicating that all solvent has been removed.

-

4. Data Analysis:

-

Calculate the weight of the dissolved solid by subtracting the initial weight of the empty evaporation dish from the final weight of the dish with the dried solid.

-

Calculate the weight of the solvent in the collected sample by subtracting the weight of the dissolved solid from the total weight of the saturated solution collected.

-

Express the solubility in the desired units, such as g/100 g of solvent, g/L of solvent, or mg/mL.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

References

An In-depth Technical Guide to DL-Histidine Monohydrochloride Monohydrate (CAS: 123333-71-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DL-Histidine monohydrochloride monohydrate, a racemic mixture of the essential amino acid histidine. This document details its physicochemical properties, known applications, and the general biological roles of histidine, offering valuable insights for its use in research and development.

Physicochemical Properties

This compound is the hydrochloride salt of the racemic mixture of D- and L-histidine, containing one molecule of water of hydration.[1][2] Its fundamental properties are summarized in the table below. While specific spectral data for the DL-form is not widely published, data for the L-enantiomer is often used as a reference, with the understanding that spectroscopic techniques not sensitive to chirality will show similar results.

| Property | Value | Reference |

| CAS Number | 123333-71-1 | [1][2] |

| Molecular Formula | C₆H₉N₃O₂ · HCl · H₂O | [3] |

| Molecular Weight | 209.63 g/mol | [4] |

| Appearance | White crystalline powder | [2] |

| Melting Point | ~250 °C (decomposition) | [4] |

| Solubility | Soluble in water. Insoluble in ethanol and ether. | [5] |

| pKa (Imidazole group) | ~6.0 | [6] |

Applications in Research and Industry

The primary applications of this compound stem from its nature as a racemic mixture and its buffering capacity.

-

Analytical Chemistry: It is utilized in the development and evaluation of chiral separation techniques.[1][4] Specifically, it can be used to assess the efficiency of amino acid chiral ligand exchange media and as a component in running buffers for capillary electrophoresis.[1][4]

-

Biochemical Buffering: The imidazole side chain of histidine has a pKa near physiological pH, making it an effective buffer in the range of 5.5 to 7.4.[6] This property is crucial for maintaining stable pH conditions in various biochemical assays and formulations.

-

Organic Synthesis: It serves as an important organic intermediate in the agrochemical, pharmaceutical, and dyestuff fields.[1][4]

Biological Significance and Signaling Pathways of Histidine

While specific biological studies on this compound are limited, the biological roles of L-histidine are extensive and well-documented. L-histidine is an essential amino acid in humans and a precursor to several important biomolecules.[7][8]

Histidine Metabolism: Histidine is metabolized in the body through several key pathways. One major pathway involves its decarboxylation to histamine, a crucial mediator of immune responses and neurotransmission.[7][9] Another significant pathway is its deamination to urocanic acid, which eventually leads to the formation of glutamate.[7][9]

Histidine Kinases and Two-Component Signaling: In many organisms outside the animal kingdom, histidine kinases are key sensors in two-component signal transduction systems.[10][11] These systems allow cells to respond to environmental stimuli. The histidine kinase autophosphorylates a conserved histidine residue and then transfers the phosphate group to an aspartate residue on a response regulator protein, triggering a downstream cellular response.[10][11]

Experimental Protocols

Given that a primary use of this compound is in analytical chemistry, a general protocol for the preparation of a standard solution for use in techniques like HPLC or capillary electrophoresis is provided below.

Objective: To prepare a 1 mg/mL stock solution of this compound.

Materials:

-

This compound (CAS: 123333-71-1)

-

High-purity water (e.g., HPLC grade)

-

Analytical balance

-

Volumetric flask (appropriate size, e.g., 10 mL)

-

Spatula

-

Weighing paper/boat

Procedure:

-

Calculate the required mass: For a 1 mg/mL solution in a 10 mL volumetric flask, 10 mg of the compound is needed.

-

Weigh the compound: Accurately weigh approximately 10 mg of this compound using an analytical balance. Record the exact weight.

-

Dissolution: Carefully transfer the weighed powder into the 10 mL volumetric flask. Use a small amount of high-purity water to rinse the weighing boat and spatula to ensure a complete transfer.

-

Solubilization: Add approximately 5-7 mL of high-purity water to the volumetric flask. Gently swirl the flask until the solid is completely dissolved.

-

Dilution to volume: Once the solid is fully dissolved, add high-purity water to the flask until the bottom of the meniscus reaches the calibration mark.

-

Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.

Conclusion

This compound is a valuable chemical for specific applications in analytical chemistry and as a buffering agent. While its biological properties as a racemic mixture are not extensively studied, the well-established roles of L-histidine in metabolism and signaling provide a broader context for its potential interactions in biological systems. This guide serves as a foundational resource for researchers and professionals working with this compound. Further research into the specific effects of the DL-racemic mixture would be beneficial to expand its application landscape.

References

- 1. This compound | 123333-71-1 [chemicalbook.com]

- 2. DL- Histidine monohydrochloride monohydrate [himedialabs.com]

- 3. fishersci.es [fishersci.es]

- 4. fishersci.at [fishersci.at]

- 5. chembk.com [chembk.com]

- 6. benchchem.com [benchchem.com]

- 7. Biochemistry, Histidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Histidine Metabolism Overview - Creative Proteomics [creative-proteomics.com]

- 10. researchgate.net [researchgate.net]

- 11. Histidine kinase - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical and Chemical Properties of DL-Histidine Monohydrochloride Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Histidine monohydrochloride monohydrate is a racemic mixture of the D- and L-enantiomers of histidine, presented as a stable, crystalline salt. As an essential amino acid, histidine plays a crucial role in various biological processes, including protein synthesis, enzyme catalysis, and as a precursor for histamine and other important biomolecules. Its hydrochloride salt form enhances solubility and stability, making it a valuable component in pharmaceutical formulations, cell culture media, and various research applications. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for their determination, and relevant biochemical and analytical workflows.

Core Physical and Chemical Properties

The following tables summarize the key physicochemical properties of this compound. For comparative purposes, data for the more extensively characterized L-enantiomer are also provided where available.

General and Physical Properties

| Property | This compound | L-Histidine Monohydrochloride Monohydrate |

| CAS Number | 123333-71-1 | 5934-29-2 |

| Molecular Formula | C₆H₁₂ClN₃O₃ | C₆H₁₂ClN₃O₃ |

| Molecular Weight | 209.63 g/mol | 209.63 g/mol [1] |

| Appearance | White to pale cream crystals or crystalline powder | White or nearly white crystalline powder or colorless crystals[2][3] |

| Melting Point | 253 °C (decomposes) | 254-268 °C (decomposes)[2][4] |

| Solubility in Water | 14 mg/g at 20°C, 20 mg/g at 30°C, 28 mg/g at 40°C, 40 mg/g at 50°C[2] | Freely soluble; ~149-170 g/L at 20 °C[2][5][6] |

| Solubility in Other Solvents | - | Practically insoluble in ethanol; Insoluble in DMSO and ethanol[7] |

| Density | - | ~1.47 g/cm³ at 20 °C[2] |

| Bulk Density | - | ~550–770 kg/m ³[2][8] |

Chemical and Spectroscopic Properties

| Property | This compound | L-Histidine Monohydrochloride Monohydrate |

| pH (aqueous solution) | - | 3.5 - 4.5 (1% to 10% solution)[3][4][5][8] |

| pKa Values (for L-Histidine) | - | pKa1 (α-COOH): ~1.8; pKa2 (imidazole): ~6.0; pKa3 (α-NH₃⁺): ~9.2 |

| Specific Optical Rotation | Not applicable (racemic mixture) | +8.9° to +10.6°[3][9] |

| Water Content (Karl Fischer) | 7.00-10.14% | 7.0 - 10.0% |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are designed to provide a starting point for laboratory investigation and can be adapted based on available equipment and specific research needs.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and decomposition temperature of this compound.

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak on the DSC thermogram. For hydrates, a dehydration peak may be observed prior to melting or decomposition.

Apparatus:

-

Differential Scanning Calorimeter

-

Aluminum or hermetically sealed sample pans and lids

-

Microbalance

-

Crimper for sealing pans

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a tared aluminum sample pan.

-

Pan Sealing: Hermetically seal the pan to ensure that the water of hydration is retained until the dehydration temperature is reached. Prepare an empty, sealed aluminum pan as a reference.

-

Instrument Setup: Place the sample pan and the reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the system at a starting temperature, e.g., 25 °C.

-

Ramp the temperature at a controlled rate, typically 10 °C/min, up to a final temperature well above the expected decomposition, e.g., 300 °C.

-

Use an inert nitrogen purge gas (e.g., 50 mL/min) to maintain a consistent atmosphere and prevent oxidative degradation.

-

-

Data Analysis: Analyze the resulting thermogram. The onset temperature of the major endothermic peak is typically reported as the melting point. Any preceding peaks may correspond to dehydration. The peak temperature indicates the point of maximum heat flow.

Determination of Aqueous Solubility

Objective: To quantitatively determine the solubility of this compound in water at a specific temperature.

Principle: A supersaturated solution of the compound is prepared and allowed to reach equilibrium at a constant temperature. The concentration of the dissolved solute in a filtered aliquot of the saturated solution is then determined by a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Apparatus:

-

Constant temperature water bath or incubator

-

Glass vials with screw caps

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm)

-

UV-Vis Spectrophotometer or HPLC system

-

Calibrated pH meter

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of deionized water in a glass vial. The excess solid should be clearly visible.

-

Equilibration: Place the vial in a constant temperature bath (e.g., 25 °C) and stir vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: After equilibration, stop stirring and allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean, tared vial to remove any undissolved particles.

-

Quantification:

-

Gravimetric Method: Accurately weigh the filtered solution, then evaporate the solvent to dryness and weigh the remaining solid.

-

Spectrophotometric Method: If the compound has a chromophore, measure the absorbance at its λmax and determine the concentration using a pre-established calibration curve.

-

HPLC Method: Dilute the filtered solution to an appropriate concentration and analyze by a validated HPLC method to determine the concentration against known standards.

-

-

Calculation: Express the solubility in desired units, such as g/100 mL or mol/L.

pH Measurement of an Aqueous Solution

Objective: To determine the pH of a solution of this compound at a defined concentration.

Principle: The pH of the solution is measured using a calibrated pH meter, which determines the hydrogen ion activity in the solution.

Apparatus:

-

Calibrated pH meter with a suitable electrode

-

Standard pH buffers (e.g., pH 4.0, 7.0, 10.0)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Beakers

-

Magnetic stirrer and stir bar

Procedure:

-

pH Meter Calibration: Calibrate the pH meter according to the manufacturer's instructions using at least two standard buffers that bracket the expected pH of the sample.

-

Solution Preparation: Prepare a solution of this compound of a specified concentration (e.g., 1% w/v or 10% w/v) by accurately weighing the solid and dissolving it in a known volume of deionized water.

-

Measurement: Place the beaker containing the solution on a magnetic stirrer and immerse the calibrated pH electrode in the solution, ensuring the electrode bulb is fully submerged and not in contact with the stir bar.

-

Reading: Allow the pH reading to stabilize before recording the value. The stabilization is typically indicated by a stable display on the pH meter.

-

Reporting: Report the pH value along with the concentration of the solution and the temperature at which the measurement was taken.

Mandatory Visualizations

The following diagrams illustrate a key metabolic pathway involving histidine and a typical experimental workflow relevant to the characterization of crystalline compounds like this compound.

Caption: Histidine degradation pathway to α-Ketoglutarate.

Caption: Workflow for Crystal Structure Determination.

References

- 1. Histidine Monohydrochloride Monohydrate | C6H12ClN3O3 | CID 165377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. merckmillipore.com [merckmillipore.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Safety and efficacy of l‐histidine monohydrochloride monohydrate produced using Corynebacterium glutamicum KCCM 80172 for all animal species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Racemic Mixture of DL-Histidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidine, an essential α-amino acid, is a fundamental component of proteins and plays a crucial role in various biological processes. Its unique imidazole side chain, with a pKa near physiological pH, allows it to act as a proton donor or acceptor, making it a key residue in the catalytic sites of many enzymes. Like most amino acids, histidine exists in two stereoisomeric forms: L-histidine, the naturally occurring enantiomer incorporated into proteins, and D-histidine, its non-proteinogenic counterpart.

A racemic mixture, or racemate, is an equimolar mixture of two enantiomers. In the context of histidine, this is referred to as DL-histidine. While L-histidine is ubiquitous in biological systems, D-amino acids, including D-histidine, are increasingly being recognized for their presence and specific functions in various organisms, from bacteria to mammals.[1]

This technical guide provides a comprehensive overview of the racemic mixture of DL-histidine, focusing on its physicochemical properties, methods for its resolution into constituent enantiomers, and the distinct biological roles of D- and L-histidine. This information is critical for researchers in drug development, biochemistry, and microbiology who require a deep understanding of the chirality of this important amino acid.

Physicochemical Properties

The physicochemical properties of the individual enantiomers (D- and L-histidine) and the racemic mixture (DL-histidine) are crucial for their separation, formulation, and biological activity. While enantiomers share many identical physical properties in an achiral environment, their interaction with other chiral molecules and with plane-polarized light differs. The properties of the racemic mixture can also differ from those of the pure enantiomers, particularly in the solid state.

| Property | L-Histidine | D-Histidine | DL-Histidine |

| Molecular Formula | C₆H₉N₃O₂ | C₆H₉N₃O₂ | C₆H₉N₃O₂ |

| Molar Mass ( g/mol ) | 155.15 | 155.15 | 155.15 |

| Melting Point (°C) | 287 (decomposes)[2] | ~282 (decomposes) | ~273 (decomposes) |

| Solubility in Water ( g/100 mL at 25°C) | 4.56[3] | Similar to L-form | Generally lower than enantiomers |

| pKa (α-COOH) | ~1.8 | ~1.8 | ~1.8 |

| pKa (α-NH₃⁺) | ~9.33 | ~9.33 | ~9.33 |

| pKa (imidazole) | ~6.0[4] | ~6.0 | ~6.0 |

| Isoelectric Point (pI) | ~7.59 | ~7.59 | ~7.59 |

| Specific Optical Rotation ([α]D) | -38.5° (c=2, H₂O) | +38.5° (c=2, H₂O) | 0° |

Resolution of DL-Histidine

The separation of a racemic mixture into its pure enantiomers is a critical process in the pharmaceutical industry, as the biological activity and toxicity of a chiral drug can be enantiomer-dependent. Several methods have been developed for the resolution of DL-histidine.

Experimental Protocols

This classical method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization.

Protocol: Resolution of DL-Histidine using L-(+)-Tartaric Acid [5][6]

-

Salt Formation:

-

Dissolve 1 mole of DL-histidine in a suitable solvent, such as water or a water/ethanol mixture.

-

Add 1 mole of L-(+)-tartaric acid to the solution.

-

Stir the mixture until all solids are dissolved, heating gently if necessary.

-

-

Fractional Crystallization:

-

Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt (D-histidine-L-tartrate) will preferentially crystallize.

-

Induce crystallization by seeding with a small crystal of pure D-histidine-L-tartrate if necessary.

-

Collect the crystals by filtration and wash with a small amount of the cold solvent.

-

-

Liberation of D-Histidine:

-

Dissolve the collected diastereomeric salt in water.

-

Adjust the pH of the solution to the isoelectric point of histidine (~7.6) with a suitable base (e.g., ammonium hydroxide).

-

The free D-histidine will precipitate out of the solution.

-

Collect the D-histidine crystals by filtration, wash with cold water, and dry.

-

-

Isolation of L-Histidine:

-

The mother liquor from the fractional crystallization step is enriched with the more soluble L-histidine-L-tartrate diastereomer.

-

Isolate the L-histidine using a similar pH adjustment procedure as for D-histidine.

-

Enzymatic resolution utilizes the stereospecificity of enzymes to selectively react with one enantiomer in the racemic mixture. For amino acids, aminoacylases are commonly used.

Protocol: Enzymatic Resolution of N-Acetyl-DL-Histidine

-

N-Acetylation:

-

Acetylate the amino group of DL-histidine using acetic anhydride under basic conditions.

-

-

Enzymatic Hydrolysis:

-

Dissolve N-acetyl-DL-histidine in a buffered aqueous solution (pH ~7).

-

Add a suitable aminoacylase (e.g., from Aspergillus oryzae), which will selectively hydrolyze the N-acetyl group of L-histidine.

-

Incubate the mixture at an optimal temperature (e.g., 37°C) until the hydrolysis of the L-enantiomer is complete.

-

-

Separation:

-

Separate the resulting L-histidine from the unreacted N-acetyl-D-histidine based on their different solubilities or by ion-exchange chromatography.

-

-

Liberation of D-Histidine:

-

Hydrolyze the isolated N-acetyl-D-histidine using acidic conditions (e.g., refluxing with HCl) to obtain D-histidine.

-

Preferential crystallization involves the direct crystallization of one enantiomer from a supersaturated solution of the racemate by seeding with crystals of the desired enantiomer. This method is applicable to conglomerate systems, where the racemic mixture crystallizes as a mechanical mixture of pure enantiomeric crystals.

Protocol: Preferential Crystallization of DL-Histidine [7][8]

-

Preparation of Supersaturated Solution:

-

Prepare a supersaturated solution of DL-histidine in a suitable solvent (e.g., water) at a specific temperature. The degree of supersaturation is a critical parameter.

-

-

Seeding:

-

Introduce a small amount of pure L-histidine (or D-histidine) seed crystals into the supersaturated solution.

-

-

Crystallization:

-

Maintain the solution at a constant temperature and with gentle agitation. The seeded enantiomer will crystallize out of the solution.

-

Monitor the crystallization process and stop it before the spontaneous crystallization of the counter-enantiomer begins.

-

-

Isolation:

-

Rapidly filter the crystals of the desired enantiomer, wash with a small amount of cold solvent, and dry.

-

Analysis of Enantiomeric Purity

The enantiomeric purity of the resolved histidine is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE).

Workflow for Chiral Analysis:

Caption: General workflow for the analysis of histidine enantiomeric purity.

Biological Significance and Signaling Pathways

The biological roles of L-histidine are well-established, while the significance of D-histidine is an active area of research. Their distinct metabolic pathways and signaling involvements are critical for understanding their physiological and pathological effects.

L-Histidine: Metabolism and Signaling

L-histidine is an essential amino acid that must be obtained from the diet. It is a precursor for the biosynthesis of histamine, a key neurotransmitter and mediator of immune responses.[9] The conversion of L-histidine to histamine is catalyzed by the enzyme L-histidine decarboxylase.[10] Histamine exerts its effects by binding to four different G protein-coupled receptors (H1R, H2R, H3R, and H4R).[4]

L-Histidine to Histamine Signaling Pathway:

Caption: Conversion of L-histidine to histamine and subsequent signaling.

D-Histidine: Metabolism and Potential Roles

D-histidine is not incorporated into proteins during ribosomal synthesis. In mammals, D-amino acids are primarily metabolized by D-amino acid oxidase (DAAO), a flavoenzyme that catalyzes their oxidative deamination to the corresponding α-keto acid.[11] While specific signaling pathways for D-histidine in mammals have not been clearly elucidated, its metabolism is part of the broader D-amino acid metabolic pathway.

Metabolic Pathway of D-Amino Acids:

Caption: General metabolic pathway of D-amino acids in mammals.

In bacteria, D-amino acids, including potentially D-histidine, play a role in cell wall remodeling.[1] They can be incorporated into the peptidoglycan layer, contributing to the structural integrity and resistance of the bacterial cell wall.

Histidine Kinases in Bacterial Two-Component Signaling

In prokaryotes, histidine phosphorylation is a central mechanism in "two-component" signal transduction systems. These systems allow bacteria to sense and respond to environmental stimuli. A sensor histidine kinase (HK) autophosphorylates on a conserved histidine residue in response to a signal. The phosphoryl group is then transferred to a conserved aspartate residue on a cognate response regulator (RR), which in turn modulates gene expression to elicit a cellular response.[12][13][14]

Bacterial Two-Component Signaling Pathway:

Caption: A simplified bacterial two-component signaling pathway.

Applications in Drug Development

The distinct biological roles of L- and D-histidine have significant implications for drug development.

-

L-Histidine: As a precursor to histamine, modulating L-histidine metabolism or histamine receptor activity is a key strategy for drugs targeting allergies, gastric acid secretion, and neurological disorders.[9]

-

D-Histidine: The incorporation of D-amino acids into peptide-based drugs can increase their stability against enzymatic degradation, thereby prolonging their half-life and therapeutic effect. D-histidine and other D-amino acids are also being investigated for their potential to modulate bacterial biofilm formation and enhance the efficacy of antibiotics.[15]

-

Racemic DL-Histidine: The resolution of DL-histidine is a critical step in the synthesis of enantiomerically pure drugs. Efficient and scalable resolution methods are therefore of great interest to the pharmaceutical industry.

Conclusion

The racemic mixture of DL-histidine represents a fascinating intersection of stereochemistry and biology. While L-histidine's roles are well-defined, the emerging functions of D-histidine highlight the importance of considering chirality in biological systems. For researchers and professionals in drug development, a thorough understanding of the physicochemical properties, resolution techniques, and distinct biological pathways of D- and L-histidine is essential for the rational design and development of novel therapeutics. The continued exploration of the "D-world" of amino acids promises to uncover new biological mechanisms and therapeutic opportunities.

References

- 1. D-amino acids govern stationary phase cell wall remodeling in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms of two-component signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. L-Histidine | C6H9N3O2 | CID 6274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Histamine receptor signaling in energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Biochemistry, Histidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Biochemistry, Histamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Two-component regulatory system - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. its.caltech.edu [its.caltech.edu]

- 15. D-histidine combated biofilm formation and enhanced the effect of amikacin against Pseudomonas aeruginosa in vitro - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Safe Handling of DL-Histidine Monohydrochloride Monohydrate in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety protocols and handling procedures for DL-Histidine monohydrochloride monohydrate in a laboratory environment. The information is compiled to ensure the safety of all personnel and the integrity of research outcomes.

Chemical and Physical Properties

This compound is a salt of the amino acid histidine.[1] It is essential to be aware of its physical and chemical properties to handle it safely.

| Property | Value | References |

| Molecular Formula | C6H9N3O2 · HCl · H2O | [2] |

| Molecular Weight | 209.63 g/mol | [3][4] |

| Appearance | White or nearly white crystalline powder or crystals | |

| Odor | Odorless or slight odor | [1] |

| Melting Point | Decomposes around 253-268 °C | [5] |

| Solubility | Freely soluble in water | |

| pH | No data available | [6] |

| Stability | Stable under normal conditions | [2][3] |

Hazard Identification and GHS Classification

According to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), this compound is not considered a hazardous substance.[6][7] However, some suppliers indicate that it may cause serious eye irritation.[3][4] It is important to handle it with care to avoid potential irritation.[8]

GHS Label Elements:

-

Pictogram: None required[9]

-

Signal Word: None required[9]

-

Hazard Statements: None required[9]

-

Precautionary Statements: Some suppliers recommend P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

Safe Handling and Storage

Proper handling and storage are crucial to maintain the chemical's integrity and prevent accidents.

Handling

-

Engineering Controls: Ensure adequate ventilation in the work area.[7][10] Use of a chemical fume hood is recommended when handling the powder to avoid dust formation.[11]

-

Personal Protective Equipment (PPE):

-

Hygiene Measures: Handle in accordance with good industrial hygiene and safety practices.[7] Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the laboratory.[12]

Storage

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][7]

-

Store away from incompatible materials, such as strong oxidizing agents.[2][7]

Accidental Release Measures

In the event of a spill, follow these procedures to ensure a safe and effective cleanup.

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[2][7] Avoid breathing dust.[13]

-

Environmental Precautions: Prevent the substance from entering drains or waterways.[8][9]

-

Methods for Cleaning Up:

First-Aid Measures

In case of exposure, immediate and appropriate first-aid is essential.

| Exposure Route | First-Aid Protocol | References |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [2][7] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if irritation develops or persists. | [2][7] |

| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur. | [2][8] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur. | [2] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9][14]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[14][15]

-

Protective Equipment for Firefighters: As in any fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][7]

Experimental Protocols

Protocol 1: General Handling of Solid this compound

-

Preparation: Before handling, ensure the work area is clean and uncluttered.[12] Verify that a safety shower and eyewash station are accessible.[11]

-

Personal Protective Equipment (PPE): Don appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[12]

-

Weighing and Transfer:

-

If possible, handle the powder in a chemical fume hood to minimize dust inhalation.[11]

-

Use a clean spatula to transfer the desired amount of the chemical from the stock container to a secondary container.

-

Close the stock container tightly immediately after use.

-

-

Dissolving: When preparing solutions, slowly add the solid to the solvent while stirring to avoid splashing.

-

Cleanup: Clean any residual powder from the work surface using a damp cloth. Dispose of all contaminated materials in a designated waste container.

-

Post-Handling: Wash hands thoroughly with soap and water after handling is complete.[12]

Protocol 2: Chemical Spill Cleanup (Solid)

-

Alerting Personnel: Immediately alert others in the vicinity of the spill.

-

Isolating the Area: If safe to do so, restrict access to the spill area.

-

PPE: Put on appropriate PPE, including safety goggles, gloves, and a lab coat. For larger spills, respiratory protection may be necessary.[3]

-

Containment and Cleanup:

-

Gently cover the spill with an absorbent material to prevent the powder from becoming airborne.[8]

-

Carefully sweep the absorbed material into a dustpan and place it in a clearly labeled, sealed container for hazardous waste.

-

Wipe the spill area with a damp cloth, starting from the outside and working inwards.

-

Place all contaminated cleaning materials into the hazardous waste container.

-

-

Decontamination: Decontaminate the area with an appropriate cleaning solution.

-

Reporting: Report the spill to the laboratory supervisor or safety officer.

Visualizations

Caption: Workflow for responding to a chemical spill.

Caption: Hierarchy of controls for chemical exposure mitigation.

References

- 1. Page loading... [wap.guidechem.com]

- 2. fishersci.es [fishersci.es]

- 3. biospectra.us [biospectra.us]

- 4. Histidine Monohydrochloride Monohydrate | C6H12ClN3O3 | CID 165377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 123333-71-1 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. ajiaminoscience.eu [ajiaminoscience.eu]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. integra-biosciences.com [integra-biosciences.com]

- 12. artsci.usu.edu [artsci.usu.edu]

- 13. mpbio.com [mpbio.com]

- 14. gtilaboratorysupplies-com.3dcartstores.com [gtilaboratorysupplies-com.3dcartstores.com]

- 15. customercare.pptgroup.com [customercare.pptgroup.com]

Methodological & Application

Application Notes and Protocols for the Use of DL-Histidine Monohydrochloride Monohydrate in Cell Culture Media

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidine is an essential amino acid for mammalian cells, playing a critical role in protein synthesis and various metabolic processes. In cell culture, L-histidine is a standard component of most chemically defined media. DL-Histidine monohydrochloride monohydrate is a racemic mixture containing both the D- and L-isomers of histidine. This form offers excellent solubility, making it a convenient option for preparing concentrated stock solutions for media supplementation. However, the presence of the D-isomer necessitates careful evaluation, as its effects on cell growth, viability, and recombinant protein production are not as well-characterized as those of the L-isomer.

These application notes provide a comprehensive guide for researchers interested in evaluating and utilizing this compound in their cell culture systems, with a focus on mammalian cells used in biopharmaceutical production, such as Chinese Hamster Ovary (CHO) and hybridoma cells.

Application Notes

The Role of L-Histidine in Cell Culture

L-histidine is indispensable for robust cell culture performance due to its multifaceted roles:

-

Protein Synthesis : As a fundamental building block of proteins, L-histidine is crucial for cell growth, proliferation, and the production of recombinant proteins.[1]

-

pH Buffering : The imidazole side chain of histidine has a pKa near physiological pH, allowing it to act as a natural buffer to help maintain a stable pH environment in the culture medium.[2]

-

Precursor for Biomolecules : L-histidine is a precursor for the synthesis of histamine, which is involved in local immune responses, and the dipeptide carnosine, which has antioxidant properties.[3][4]

-

Metal Ion Chelation : The imidazole ring can chelate metal ions, which is important for the function of certain enzymes and can protect cells from metal-induced toxicity.

Potential Effects of D-Histidine in Cell Culture

The impact of D-amino acids on mammalian cells is an emerging area of research. While L-amino acids are the exclusive components of proteins, some D-amino acids, such as D-serine and D-aspartate, have been found to have biological activity, particularly in the nervous system.[3][5] For most other D-amino acids, including D-histidine, their roles and effects in cell culture are less understood. Key considerations include:

-

Cellular Uptake and Metabolism : Mammalian cells possess the enzyme D-amino acid oxidase (DAO), which can deaminate D-amino acids, producing the corresponding α-keto acid, ammonia, and hydrogen peroxide (H₂O₂).[6] The activity of DAO varies between cell types and could influence the metabolic fate of D-histidine. The production of H₂O₂ is a critical factor, as it can induce oxidative stress and impact cell viability and protein quality.

-

Potential Cytotoxicity : Limited research suggests that at high concentrations, D-histidine can be injurious to cultured hepatocytes, similar to the L-isomer.[7] This highlights the importance of dose-response studies to determine optimal and non-toxic concentration ranges.

-

Impact on Recombinant Protein Quality : The presence of D-amino acids and the potential for increased oxidative stress could theoretically impact the critical quality attributes (CQAs) of a recombinant protein, such as its folding, aggregation, and post-translational modifications.

Given the limited data on the specific effects of DL-histidine, it is imperative for researchers to empirically determine its suitability for their specific cell line and application.

Data Presentation

The following tables provide reference concentrations of L-histidine in common basal media and a template for recording experimental data when evaluating DL-histidine supplementation.

Table 1: Typical Concentrations of L-Histidine in Standard Cell Culture Media

| Medium | L-Histidine Concentration (mg/L) | L-Histidine Concentration (mM) |

| DMEM | 42 | 0.27 |

| RPMI-1640 | 15 | 0.097 |

| Ham's F-12 | 21.9 | 0.141 |

| MEM | 31 | 0.20 |

Table 2: Experimental Data Template for Evaluating DL-Histidine Supplementation

| DL-Histidine Concentration (mM) | Peak Viable Cell Density (x 10⁶ cells/mL) | Viability (%) | Product Titer (mg/L) | Specific Productivity (qP) (pg/cell/day) | Notes |

| 0 (Control) | |||||

| 0.1 | |||||

| 0.5 | |||||

| 1.0 | |||||

| 2.0 | |||||

| 5.0 |

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution of this compound

Objective: To prepare a sterile, concentrated stock solution for supplementing cell culture media.

Materials:

-

This compound (Cell culture grade)

-

Cell culture grade water (e.g., WFI or Milli-Q)

-

Sterile conical tubes (15 mL or 50 mL)

-

Sterile 0.22 µm syringe filter

-

Sterile syringes

-

Calibrated pH meter

-

1 M NaOH and 1 M HCl for pH adjustment (if necessary)

Procedure:

-

In a sterile conical tube, weigh out 2.096 g of this compound.

-

Add approximately 80 mL of cell culture grade water.

-

Mix thoroughly by vortexing or gentle agitation until the powder is completely dissolved.

-

Adjust the final volume to 100 mL with cell culture grade water.

-

Check the pH of the solution. If necessary, adjust to the desired pH (typically 7.2-7.4) using 1 M NaOH or 1 M HCl.

-

Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile storage bottle.

-

Label the bottle with the name of the solution, concentration (100 mM), and the date of preparation.

-

Store the stock solution at 2-8°C for short-term use (up to 2 weeks) or at -20°C for long-term storage.

Protocol 2: Experimental Workflow for Evaluating DL-Histidine in a Fed-Batch Culture

Objective: To determine the effect of DL-Histidine supplementation on cell growth, viability, and recombinant protein production in a fed-batch culture system.

Cell Line: A recombinant CHO cell line producing a monoclonal antibody.

Basal Medium: A chemically defined, histidine-free basal medium to allow for precise control of histidine concentration. If a histidine-free medium is not available, use a basal medium with a known low concentration of L-histidine and consider this in the total histidine concentration.

Procedure:

-

Cell Seeding: Seed the CHO cells at a density of 0.3 x 10⁶ viable cells/mL in shake flasks or bioreactors containing the basal medium.

-

Experimental Groups: Set up different experimental groups with varying final concentrations of DL-histidine (e.g., 0 mM, 0.1 mM, 0.5 mM, 1.0 mM, 2.0 mM, 5.0 mM). Add the calculated volume of the sterile 100 mM DL-histidine stock solution to each respective culture.

-

Culture Maintenance: Incubate the cultures at 37°C with 5% CO₂ and appropriate agitation.

-

Daily Monitoring: On a daily basis, take a representative sample from each culture under sterile conditions and perform the following assays:

-

Cell Density and Viability: Use a hemocytometer or an automated cell counter with the trypan blue exclusion method.[7]

-

Metabolite Analysis (Optional): Analyze glucose, lactate, and ammonia concentrations using a biochemistry analyzer.

-

-

Product Titer Quantification: At predefined time points (e.g., every 2-3 days and at the end of the culture), collect a sample of the culture supernatant. Centrifuge to remove cells and debris, and store the supernatant at -20°C or below until analysis. Quantify the recombinant protein concentration using an appropriate method such as ELISA or HPLC.[8]

-

Data Analysis:

-

Plot the viable cell density and viability over time for each condition.

-

Plot the product titer over time for each condition.

-

Calculate the specific productivity (qP) using the following formula: qP = (P₂ - P₁) / [∫(VCD(t))dt from t₁ to t₂] Where P is the product concentration, VCD is the viable cell density, and t is time.[9]

-

Protocol 3: MTT Assay for Cell Viability and Cytotoxicity

Objective: To quantitatively assess the impact of DL-histidine on cell metabolic activity, which is an indicator of cell viability and potential cytotoxicity.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of DL-histidine. Include a "no-cell" blank and an "untreated cells" control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.[10]

Visualizations

Caption: Experimental workflow for evaluating DL-Histidine in cell culture.

Caption: Simplified metabolic pathways of L-Histidine in mammalian cells.

Caption: Hypothetical pathway of D-Histidine metabolism and its potential effects.

References

- 1. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. himedialabs.com [himedialabs.com]

- 3. d-amino Acids in Health and Disease: A Focus on Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Promising Application of D-Amino Acids toward Clinical Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Biochemical Properties of Human D-amino Acid Oxidase Variants and Their Potential Significance in Pathologies [frontiersin.org]

- 7. Cell Viability Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for DL-Histidine Monohydrochloride Monohydrate as a Buffering Agent

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of DL-Histidine monohydrochloride monohydrate as a versatile and effective buffering agent in various experimental settings. The unique properties of the imidazole side chain of histidine make it particularly suitable for applications in protein formulation, cell culture, and antioxidant studies.

Properties of DL-Histidine Buffer

DL-Histidine is an amino acid with a pKa of its imidazole side chain around 6.0, making it an excellent buffer in the physiologically relevant pH range of 5.5 to 7.4.[1] This property is crucial for maintaining stable pH conditions in sensitive biological experiments. Histidine-based buffers are known to enhance the stability of proteins and are widely used in the formulation of monoclonal antibodies (mAbs).[1][2]

| Property | Value | Reference |

| Chemical Formula | C₆H₁₀ClN₃O₃ | N/A |

| Molecular Weight | 209.63 g/mol | N/A |

| pKa (Imidazole) | ~6.0 | [1] |

| Effective Buffering Range | pH 5.5 - 7.4 | [1] |

Applications in Protein and Monoclonal Antibody Formulations

Histidine is a preferred buffer in the formulation of therapeutic proteins and monoclonal antibodies due to its ability to stabilize these molecules and prevent aggregation.[2] It has been shown to be superior to other common buffers like citrate in reducing aggregation of mAbs.

Mechanisms of Stabilization

Histidine stabilizes proteins through several mechanisms:

-

Buffering Capacity: Maintains a stable pH, preventing pH-induced denaturation and degradation.[1]

-

Inhibition of Aggregation: The histidine molecule can interact with the surface of proteins, shielding hydrophobic patches and reducing the propensity for protein-protein interactions that lead to aggregation.

-

Antioxidant Effects: Histidine can scavenge reactive oxygen species (ROS) and chelate metal ions, thereby protecting proteins from oxidative damage.[1]

-

Cryo- and Lyo-protection: During freeze-drying (lyophilization), histidine helps to preserve the native conformation of proteins.

Diagram: Mechanism of Protein Stabilization by Histidine

Protocol: Preparation of Histidine Buffer (10 mM, pH 6.0)

Materials:

-

This compound

-

Sodium hydroxide (NaOH) or Hydrochloric acid (HCl) for pH adjustment

-

Purified water (e.g., Milli-Q)

-

pH meter

-

Sterile filter (0.22 µm)

Procedure:

-

Weighing: Weigh the appropriate amount of this compound to prepare a 10 mM solution. For 1 liter, this would be 2.096 g.

-

Dissolving: Dissolve the powder in approximately 800 mL of purified water.

-

pH Adjustment: While stirring, slowly add NaOH (e.g., 1 M solution) to adjust the pH to 6.0. If the pH overshoots, use HCl to bring it back.

-

Final Volume: Once the desired pH is reached, add purified water to bring the final volume to 1 liter.

-

Sterilization: Sterilize the buffer solution by passing it through a 0.22 µm filter.

-

Storage: Store the buffer at 2-8°C.

Protocol: Evaluation of Monoclonal Antibody Stability

Objective: To compare the stability of a monoclonal antibody in histidine buffer versus a control buffer (e.g., phosphate buffer).

Materials:

-

Monoclonal antibody (mAb) stock solution

-

10 mM Histidine buffer, pH 6.0

-

10 mM Phosphate buffer, pH 6.0 (Control)

-

Size Exclusion High-Performance Liquid Chromatography (SEC-HPLC) system

-

Dynamic Light Scattering (DLS) instrument

-

Differential Scanning Calorimeter (DSC)

Procedure:

-

Buffer Exchange: Exchange the buffer of the mAb stock solution into the 10 mM histidine buffer and the 10 mM phosphate buffer using dialysis or tangential flow filtration (TFF).

-

Concentration Adjustment: Adjust the final concentration of the mAb in both buffer formulations to the desired level (e.g., 10 mg/mL).

-

Stress Conditions: Aliquot the formulations and subject them to accelerated stability studies (e.g., storage at 40°C for 4 weeks) and freeze-thaw cycles (e.g., 3 cycles of freezing at -80°C and thawing at room temperature).

-

Analysis: Analyze the samples at initial time (T=0) and after the stress conditions using the following methods:

-

SEC-HPLC: To quantify the percentage of monomer, aggregates, and fragments.

-

DLS: To measure the hydrodynamic radius and polydispersity index (PDI) as an indicator of aggregation.

-

DSC: To determine the melting temperature (Tm) as a measure of conformational stability.

-

Data Presentation:

Table 1: Effect of Buffer on mAb Aggregation (SEC-HPLC)

| Formulation | Time Point | % Monomer | % Aggregates |

| 10 mM Histidine, pH 6.0 | T=0 | 99.5 | 0.5 |

| 4 weeks @ 40°C | 98.2 | 1.8 | |

| 10 mM Phosphate, pH 6.0 | T=0 | 99.4 | 0.6 |

| 4 weeks @ 40°C | 96.5 | 3.5 |

Table 2: Effect of Buffer on mAb Conformational Stability (DSC)

| Formulation | Melting Temperature (Tm) |

| 10 mM Histidine, pH 6.0 | 72.5 °C |

| 10 mM Phosphate, pH 6.0 | 71.0 °C |

Diagram: Workflow for mAb Stability Assessment

Applications in Cell Culture

While less common than phosphate-buffered saline (PBS) or cell culture media with built-in buffering systems (e.g., bicarbonate-CO₂), histidine can be used as a buffering agent in specific cell culture applications, particularly where precise pH control in the physiological range is critical and phosphate may interfere with downstream processes.

Protocol: Evaluating the Effect of Histidine Buffer on CHO Cell Viability

Objective: To compare the viability and growth of Chinese Hamster Ovary (CHO) cells in a standard culture medium buffered with histidine versus a standard bicarbonate-CO₂ system.

Materials:

-

CHO cell line

-

Basal cell culture medium (e.g., DMEM/F-12)

-

Fetal Bovine Serum (FBS)

-

1 M Histidine buffer, pH 7.2 (sterile)

-

Standard cell culture incubator (37°C, 5% CO₂)

-

Incubator for non-CO₂ buffering (37°C, ambient air)

-

Cell counting solution (e.g., Trypan Blue)

-

Hemocytometer or automated cell counter

Procedure:

-

Media Preparation:

-

Control Medium: Basal medium supplemented with FBS and sodium bicarbonate for use in a CO₂ incubator.

-